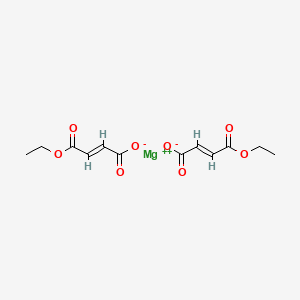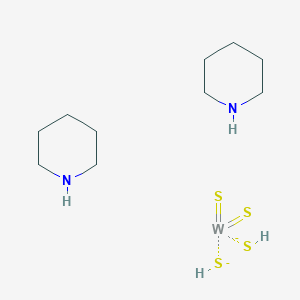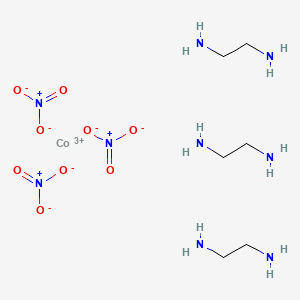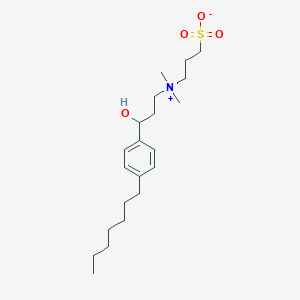![molecular formula C32H30Na2O8S2 B12059282 Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)
Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is a synthetic organic compound known for its unique structural properties. It combines a central 1,2-diphenylethene (stilbene) linkage with two 4,1-phenylene groups, connected by ether bridges and sulfonate groups. This compound is often used in scientific research due to its aggregation-induced emission (AIE) properties, making it valuable for bio-imaging and water-based fluorescent probes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) typically involves the following steps:
Formation of the central 1,2-diphenylethene (stilbene) core: This is achieved through a Wittig reaction between benzaldehyde and a suitable phosphonium ylide.
Attachment of the 4,1-phenylene groups: This step involves a nucleophilic aromatic substitution reaction where the phenylene groups are introduced.
Introduction of the ether bridges: This is done through an etherification reaction using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces carboxylic acids or ketones depending on the reaction conditions.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and conformational changes.
Biology: Employed in bio-imaging to visualize cellular structures and processes due to its AIE properties.
Medicine: Investigated for its potential in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of dye-sensitized solar cells (DSSCs) and other photovoltaic devices .
Mechanism of Action
The mechanism of action of Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is primarily based on its AIE properties. When aggregated, the compound exhibits enhanced fluorescence due to restricted intramolecular rotations. This property is exploited in bio-imaging and fluorescent probes to provide high-contrast images. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to specific localization and visualization .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene (TPE): A parent compound with similar AIE properties but lacks the sulfonate groups.
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate): A derivative with different functional groups attached to the phenylene rings.
Uniqueness
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is unique due to its combination of AIE properties and sulfonate groups, which enhance its solubility in water and make it suitable for biological applications. Its structural features allow for versatile modifications, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C32H30Na2O8S2 |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
disodium;3-[4-[(E)-1,2-diphenyl-2-[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C32H32O8S2.2Na/c33-41(34,35)23-7-21-39-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)40-22-8-24-42(36,37)38;;/h1-6,9-20H,7-8,21-24H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;; |
InChI Key |
ZIQVFZHFAUZKPD-GLDAUVFXSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])/C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)











![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)

